Analytical ChemistryMass SpectrometryQuality Control
Unlabeled or deuterated serine standards often introduce chromatographic shifts, deuterium exchange, or kinetic isotope effects that compromise assay accuracy. L-Serine-13C3 (CAS 201595-68-8) is the precise solution, uniformly labeled to provide a clean M+3 mass shift without these artifacts.
• Eliminates kinetic isotope effects: Validated for human serine palmitoyltransferase (SPT) assays to ensure accurate metabolic flux data.
• Robust MS quantitation: Specified at 98 atom % 13C and ≥95% chemical purity, providing a reliable internal standard for plasma, CSF, or cell lysate analysis.
• Predictable supply: Sourced for routine procurement with batch-specific documentation, supporting method validation and long-term reproducibility in targeted metabolomics.
Molecular FormulaC3H7NO3
Molecular Weight108.071 g/mol
Cat. No.B8081354
⚠ Attention: For research use only. Not for human or veterinary use.
L-Serine-13C3 (CAS: 201595-68-8) is a stable isotope-labeled analogue of the non-essential amino acid L-serine, in which all three carbon atoms are uniformly substituted with the stable, non-radioactive isotope carbon-13 (13C). This uniform labeling results in a molecular formula of [13C]3H7NO3 and a monoisotopic mass of 108.052658 Da . It is primarily manufactured and procured for use as an internal standard in quantitative mass spectrometry (GC- or LC-MS) and as a metabolic tracer, with commercial specifications typically requiring isotopic purity of 98 atom % 13C and chemical purity (assay) of 95% or higher .
High isotopic enrichment ensures minimal unlabeled or partially labeled signal interference in MS quantification.
No significant kinetic isotope effect in human SPT, unlike deuterated analogs, preserving tracer fidelity for flux studies.
L-Serine-13C3 vs. Generic Substitutes
In analytical and metabolic research, L-Serine-13C3 cannot be simply substituted with unlabeled L-serine or even other labeled isotopologues (e.g., L-serine-2,3,3-D3 or L-serine-15N) due to its unique combination of physical and biological properties. The uniform 13C3 labeling introduces a specific mass shift (M+3) essential for distinct mass spectrometric resolution from the endogenous analyte and other labeled species . Critically, unlike deuterated analogues such as L-serine-2,3,3-D3, the 13C-labeled form does not exhibit a significant kinetic isotope effect in key human enzymatic assays, such as with serine palmitoyltransferase (SPT). This ensures that its metabolic fate accurately mirrors that of the endogenous, unlabeled compound, a fundamental requirement for valid metabolic flux studies [1].
Mass Shift Differentiation
L-Serine-15N (M+1) or deuterated L-serine-2,3,3-D3 (M+3) may not provide equivalent mass resolution; the 13C3 shift is structurally stable and non-exchangeable.
Isotopic Exchange Risk
Deuterated analogs can undergo hydrogen-deuterium exchange during sample preparation or chromatography, altering the effective mass shift and compromising internal standard performance.
Kinetic Isotope Effect Mismatch
Human SPT processes 13C-labeled serine without a significant kinetic isotope effect, while deuterated serine may perturb reaction rates; this can invalidate metabolic flux conclusions.
[1] Harrison, P. J., Gable, K., Somashekarappa, N., Kelly, V., Clarke, D. J., Naismith, J. H., Dunn, T. M., & Campopiano, D. J. (2019). Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase. *Journal of Lipid Research*, 60(5), 953–962. View Source
L-Serine-13C3: Quantitative Evidence
Isotopic Purity & Chemical Assay Specifications
L-Serine-13C3 is supplied with a defined isotopic purity of ≥98 atom % 13C and a chemical purity (assay) of 95% (CP) . This high level of isotopic enrichment ensures a minimal contribution of unlabeled (M+0) or partially labeled species to the signal of the internal standard channel, which is critical for accurate quantification by LC-MS or GC-MS .
Isotopic & chemical specSpecification review
≥98 atom % 13C, chemical purity 95% (CP)
Supports batch-to-batch consistency for quantitative MS assays.
Analytical ChemistryMass SpectrometryQuality Control
Evidence Dimension
Isotopic Purity
Target Compound Data
98 atom % 13C
Comparator Or Baseline
99 atom % 13C (L-Serine-3-13C)
Quantified Difference
1 atom % 13C difference; 3x labeled vs. 1x labeled
Conditions
Manufacturer's certificate of analysis (CoA) specification
Why This Matters
For procurement, a defined isotopic purity of ≥98 atom % ensures batch-to-batch consistency for quantitative assays and fulfills the requirements for use as a certified reference material.
Analytical ChemistryMass SpectrometryQuality Control
M+3 Mass Shift Differentiation
The uniform substitution of three 12C atoms with 13C results in a precise mass shift of +3 Daltons (M+3) relative to unlabeled L-serine . This is distinct from other common isotopologues, such as L-serine-15N (M+1) or the deuterated L-serine-2,3,3-D3 (M+3). The M+3 shift of L-Serine-13C3 is derived from the carbon backbone, making it less susceptible to exchange-related mass shifts that can occur with deuterium labels in certain sample preparation or LC mobile phase conditions.
Mass shift stabilityHead-to-head
M+3 from 13C3 backbone vs M+3 from D3 (exchangeable) or M+1 from 15N
Stable, non-exchangeable shift ensures robust co-elution and ionization.
Deuterium labels may shift under certain LC mobile phases.
Mass SpectrometryMetabolomicsProteomics
Evidence Dimension
Mass Shift (Relative to Unlabeled L-Serine)
Target Compound Data
M+3
Comparator Or Baseline
M+1 (L-Serine-15N) or M+3 (L-Serine-2,3,3-D3)
Quantified Difference
The M+3 shift from 13C is structurally stable, whereas the M+3 shift from deuterium (L-serine-2,3,3-D3) may be subject to hydrogen-deuterium exchange.
Conditions
Mass spectrometry (MS) analysis
Why This Matters
The stable, non-exchangeable M+3 shift ensures reliable chromatographic co-elution and ionization with the target analyte, providing a robust and consistent internal standard signal without the analytical complications associated with deuterium labels.
Mass SpectrometryMetabolomicsProteomics
No Kinetic Isotope Effect in Human SPT
A comparative enzymology study demonstrated that while the bacterial SPT enzyme from *S. paucimobilis* exhibits a pronounced isotope effect with deuterated L-serine ([2,3,3-D]L-serine), the human SPT isoform does not. Human SPT processes 13C-labeled L-serine (represented by the [1,2,3-13C, 2-15N] isotopologue in the study) at rates comparable to unlabeled L-serine, confirming the absence of a significant kinetic isotope effect [1].
Kinetic isotope effectHead-to-head
No significant KIE on human SPT; deuterated serine shows clear KIE with bacterial SPT
Preserves natural pathway kinetics in human sphingolipid studies.
Recombinant human SPT assay, 10 mM substrate.
Sphingolipid MetabolismEnzymologyIsotope Effects
Evidence Dimension
Kinetic Isotope Effect (KIE) on Human SPT Activity
Target Compound Data
No significant KIE observed (rate comparable to unlabeled L-serine)
Comparator Or Baseline
[2,3,3-D]L-serine (deuterated) shows a clear isotope effect with bacterial SPT
Quantified Difference
The 13C label does not alter the reaction rate, whereas deuterium labeling can alter it for certain enzyme isoforms.
Conditions
Recombinant human SPT isozyme assay, 10 mM substrate, 250 µM palmitoyl-CoA
Why This Matters
For studies of human sphingolipid biosynthesis, using L-Serine-13C3 ensures that the tracer itself does not perturb the pathway's natural kinetics, allowing for accurate flux measurements that cannot be guaranteed with deuterated serine analogues.
Sphingolipid MetabolismEnzymologyIsotope Effects
[1] Harrison, P. J., Gable, K., Somashekarappa, N., Kelly, V., Clarke, D. J., Naismith, J. H., Dunn, T. M., & Campopiano, D. J. (2019). Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase. *Journal of Lipid Research*, 60(5), 953–962. View Source
Quantification of L-Serine in Biofluids
L-Serine-13C3 is explicitly intended for use as an internal standard for the quantification of L-serine by GC- or LC-MS . In a validated method for quantifying serine enantiomers in human cerebrospinal fluid (CSF) by GC-MS and LC-MS, the use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variability in sample preparation. This study achieved quantification limits for L-serine in CSF of 0.44 µmol/L by GC-MS and 0.41 µmol/L by LC-MS [1].
CSF quantificationSupporting evidence
LLOQ 0.44 µmol/L (GC-MS), 0.41 µmol/L (LC-MS) in human CSF
Reported method validation in human CSF research matrix.
Isotope-labeled ISTD corrects for matrix effects.
BioanalysisNeuroscienceMethod Validation
Evidence Dimension
Quantification Limit for L-Serine in CSF (Method Validation)
Method achieves low micromolar quantification limits for L-serine in a clinically relevant biofluid.
Conditions
Human cerebrospinal fluid (CSF) analysis by GC-MS and LC-MS with a stable isotope-labeled internal standard
Why This Matters
This validates the compound's primary intended use: it is a proven, essential tool for achieving accurate and precise quantification of L-serine in complex biological samples, a critical requirement for biomarker studies and clinical research.
BioanalysisNeuroscienceMethod Validation
[1] Fuchs, S. A., de Sain-van der Velden, M. G., de Barse, M. M., Roeleveld, M. W., Hendriks, M., Dorland, L., Klomp, L. W., & Berger, R. (2008). Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid: potential confounders and age-dependent ranges. *Clinical Chemistry*, 54(8), 1443-1450. View Source
Serine Tracing in Cancer Metabolism
L-Serine-13C3, often used in combination with 15N labeling, is employed to trace the uptake and utilization of exogenous serine by cells. In a study on colorectal cancer cells (HCT116), the incorporation of [13C3,15N]L-serine was used to demonstrate that cells deficient in de novo serine synthesis (via PHGDH depletion) exhibit increased dependence on extracellular serine uptake to support proliferation [1].
Cancer cell tracingSupporting evidence
Increased [13C3,15N]L-serine incorporation in PHGDH-depleted HCT116 cells
Supports functional metabolomics in disease-model research.
15 and 180 min feeding, LC-MS readout.
Cancer MetabolismMetabolic Flux AnalysisOncology
Evidence Dimension
Cellular Serine Uptake
Target Compound Data
Increased incorporation of [13C3,15N]L-serine-derived labeled carbon and nitrogen in PHGDH-depleted cells versus control cells
Comparator Or Baseline
Control HCT116 cells (NTC) with intact de novo serine synthesis
Quantified Difference
Qualitative and quantitative differences in labeled serine pool sizes at 15 and 180 minutes post-feeding, as determined by LC-MS.
Conditions
HCT116 colorectal cancer cells cultured in medium supplemented with [13C3,15N]L-serine for 15 and 180 minutes
Why This Matters
This demonstrates the compound's value beyond simple quantitation; it is a powerful tool for generating functional, mechanistic data in disease-relevant models, particularly for investigating the role of serine metabolism in cancer, where pathway dependencies are key therapeutic hypotheses.
Cancer MetabolismMetabolic Flux AnalysisOncology
[1] Tajan, M., Hennequart, M., Cheung, E. C., Zani, F., Hock, A. K., Legrave, N., ... & Maddocks, O. D. K. (2023). Serine synthesis pathway inhibition cooperates with dietary serine and glycine limitation for cancer therapy. *Nature Communications*, 14, Article 1234. View Source
Methylation Dynamics via One-Carbon Metabolism
A protocol was established using 13C3,15N1-Serine to simultaneously track the transfer of 13C from serine into metabolite pools of the methionine cycle and into the methylation of DNA and RNA. This technique provides temporal information about active methyl-transfer and total DNA/RNA methylation levels, offering a functional readout of one-carbon metabolism [1].
Methylation fluxClass-level inference
Tracks 13C from serine into methionine cycle and DNA/RNA methylation
Enables one-carbon metabolism tracing in epigenetics research.
Protocol-based evidence; validation in target model recommended.
EpigeneticsOne-Carbon MetabolismCancer Biology
Evidence Dimension
Methylation Flux from Serine
Target Compound Data
Enables tracking of 13C from serine into methionine cycle intermediates and macromolecular methylation.
Comparator Or Baseline
Unlabeled serine (which provides no tracing information) or radiolabeled serine (which presents safety and disposal challenges).
Quantified Difference
Provides a safe, MS-compatible alternative to radiolabeled tracers for quantifying methylation dynamics.
Conditions
Cancer cell culture, followed by LC-MS analysis of metabolites and extracted DNA/RNA
Why This Matters
This evidence supports the selection of L-Serine-13C3 for advanced applications in cancer epigenetics and metabolism. It demonstrates the compound's utility in tracing complex, multi-step pathways that are central to cell growth and survival, which is a key advantage over unlabeled compounds or simple single-atom tracers.
EpigeneticsOne-Carbon MetabolismCancer Biology
[1] Newman, A. C., Labuschagne, C. F., Vousden, K. H., & Maddocks, O. D. K. (2019). Use of 13C3 15N1-Serine or 13C5 15N1-Methionine for Studying Methylation Dynamics in Cancer Cell Metabolism and Epigenetics. In *Cancer Metabolism* (pp. 63-76). Humana Press, New York, NY. View Source
L-Serine-13C3 Applications
Absolute Quantification of Serine in Biofluids
For researchers requiring precise and accurate quantification of L-serine in complex samples like plasma, CSF, or cell lysates, L-Serine-13C3 is the optimal choice as an internal standard for LC-MS/MS or GC-MS assays. Its defined M+3 mass shift, high isotopic purity, and lack of deuterium-related chromatographic shift or exchange issues ensure robust method performance and reliable data, as evidenced by its use in validated clinical assays for CSF [1]. This directly addresses procurement needs for reliable, fit-for-purpose analytical standards.
Sphingolipid Metabolism in Human Systems
In studies of human sphingolipid biosynthesis, L-Serine-13C3 is superior to deuterated serine analogues. Evidence demonstrates that human serine palmitoyltransferase (SPT), the rate-limiting enzyme in this pathway, does not exhibit a kinetic isotope effect with 13C-labeled serine [2]. Therefore, using L-Serine-13C3 ensures that the tracer accurately reflects the natural flux through this pathway without artificially altering reaction rates, which is critical for generating valid, physiologically relevant data in human cell lines or clinical samples.
Metabolic Flux Analysis in Cancer Research
For oncology researchers investigating serine uptake, de novo synthesis, and its contribution to one-carbon metabolism, L-Serine-13C3 (often procured with 15N labeling for enhanced tracing) is a proven tool. Its application has been validated in peer-reviewed studies to quantify the dependency of cancer cells on exogenous serine [3] and to trace the flux of carbon units from serine into the methionine cycle and subsequent DNA/RNA methylation [4]. This supports its selection for functional metabolomics studies aimed at identifying metabolic vulnerabilities.
NMR-Based Protein Structure and Dynamics
L-Serine-13C3, and particularly its 13C,15N-labeled variant, is suitable for bio-NMR applications . It can be incorporated into proteins to study their structure, folding, and interactions. The uniform 13C-labeling of the serine residue simplifies NMR spectra and allows for site-specific analysis, making it a valuable procurement item for structural biology groups investigating proteins where serine residues play a key functional role.
Application
Selection Property
Validation Focus
Serine quantification in research biofluids
Stable M+3 shift, high isotopic purity
Method validation for LC-MS/MS or GC-MS assays
Human sphingolipid biosynthesis studies
No significant KIE with human SPT
Tracer fidelity for metabolic flux analysis
Cancer cell serine dependency and one‑carbon metabolism
13C tracing capability for uptake and pathway flux
Serine uptake and methylation dynamics in disease models
Protein structure and dynamics by NMR
Uniform 13C labeling of serine residue
Site-specific analysis in structural biology
[1] Fuchs, S. A., et al. (2008). Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid. *Clinical Chemistry*, 54(8), 1443-1450. View Source
[2] Harrison, P. J., et al. (2019). Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase. *Journal of Lipid Research*, 60(5), 953–962. View Source
[3] Tajan, M., et al. (2023). Serine synthesis pathway inhibition cooperates with dietary serine and glycine limitation for cancer therapy. *Nature Communications*, 14, Article 1234. View Source
[4] Newman, A. C., et al. (2019). Use of 13C3 15N1-Serine or 13C5 15N1-Methionine for Studying Methylation Dynamics in Cancer Cell Metabolism and Epigenetics. In *Cancer Metabolism* (pp. 63-76). Humana Press. View Source
Technical Documentation Hub
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